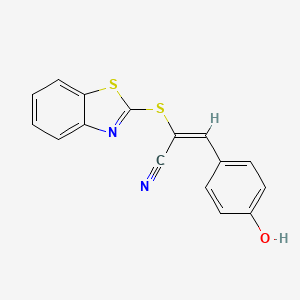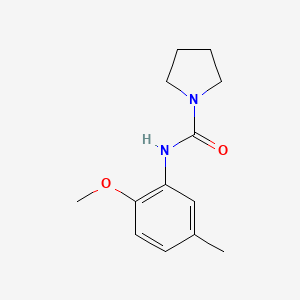
2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile, also known as BTA-EG6, is a synthetic compound that belongs to the class of small molecule inhibitors. It has been widely studied for its potential use in scientific research applications due to its ability to inhibit the activity of certain enzymes and proteins.
作用機序
2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile inhibits the activity of GSK-3β, CK1δ, and CDK5 by binding to the ATP-binding site of these enzymes and proteins. This binding prevents the enzymes and proteins from phosphorylating their substrates, which in turn affects downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. In addition, this compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile in lab experiments is its specificity for GSK-3β, CK1δ, and CDK5. This specificity allows researchers to study the effects of inhibiting these enzymes and proteins without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other inhibitors. This may require higher concentrations of this compound to achieve the desired effects, which can be costly and may increase the risk of off-target effects.
将来の方向性
There are several future directions for the study of 2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile. One direction is the development of more potent inhibitors that target GSK-3β, CK1δ, and CDK5. Another direction is the study of the effects of this compound on other cellular processes and signaling pathways. Additionally, the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders warrants further investigation.
合成法
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile involves the reaction of 2-mercaptobenzothiazole and 4-hydroxyphenylacetonitrile in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The final product is a white to light yellow powder with a melting point of 212-214°C.
科学的研究の応用
2-(1,3-benzothiazol-2-ylthio)-3-(4-hydroxyphenyl)acrylonitrile has been extensively studied for its potential use in scientific research applications. It has been shown to inhibit the activity of several enzymes and proteins, including glycogen synthase kinase 3β (GSK-3β), casein kinase 1δ (CK1δ), and cyclin-dependent kinase 5 (CDK5). These enzymes and proteins play important roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(4-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c17-10-13(9-11-5-7-12(19)8-6-11)20-16-18-14-3-1-2-4-15(14)21-16/h1-9,19H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLTWMSADQUBKN-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=CC3=CC=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)S/C(=C/C3=CC=C(C=C3)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5415338.png)
![(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5415341.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3-dimethylbutanamide](/img/structure/B5415348.png)
![2-[4-(4-methylbenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5415350.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5415360.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5415364.png)
![2-({[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5415386.png)

![6-(methoxymethyl)-1-methyl-4-(3-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5415396.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)

![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B5415417.png)
![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5415424.png)
![5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5415427.png)